

Characterization of Meso-tetrakis(4-aminophenyl)porphyrin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-tetrakis(4-aminophenyl)porphyrin (TAPP), also commonly referred to as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TPAPP), is a synthetic free-base porphyrin derivative distinguished by the presence of four aminophenyl groups at the meso positions of the porphyrin macrocycle. This functionalization provides reactive sites for further chemical modification, making TAPP a crucial building block in supramolecular chemistry, materials science, and notably, in biomedical applications. Its unique photophysical properties, including strong absorption in the visible spectrum and the ability to generate reactive oxygen species, underpin its use in photodynamic therapy (PDT), drug delivery systems, and advanced sensing technologies. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering standardized protocols and reference data for researchers in the field.

Physicochemical Properties

Meso-tetrakis(4-aminophenyl)porphyrin is a purple solid, soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene. It serves as a versatile platform for constructing more complex molecular architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)[1].



Property	Value	Reference
CAS Number	22112-84-1	[1][2]
Molecular Formula	C44H34N8	[1]
Molecular Weight	674.81 g/mol	[1]
Appearance	Dark purple powder/solid	
Storage	Store at room temperature, protected from light.	[1]

Synthesis and Purification

The synthesis of TAPP is typically a two-step process. First, the nitro-analogue, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP), is synthesized. Subsequently, the nitro groups are reduced to form the final amino-functionalized TAPP.

Experimental Protocols

Step 1: Synthesis of 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP)

This procedure is based on the condensation reaction of pyrrole with 4-nitrobenzaldehyde.

- Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-nitrobenzaldehyde (e.g., 11.3 g, 75 mmol), acetic anhydride (e.g., 14 mL, 151 mmol), and propionic acid (e.g., 200 mL).
- Heating: Heat the mixture to reflux under a nitrogen atmosphere.
- Pyrrole Addition: Once refluxing, slowly add freshly distilled pyrrole (e.g., 5.2 mL, 75 mmol).
- Reflux: Continue to reflux the mixture for approximately 30 minutes. The solution will turn dark and tarry.
- Cooling & Precipitation: Allow the reaction mixture to cool to room temperature and let it stand for 24 hours to allow the product to precipitate.



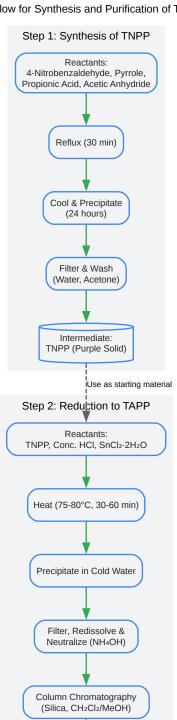
- Filtration & Washing: Collect the dark solid by filtration. Wash the precipitate thoroughly with hot water and then with acetone or methanol until the filtrate is no longer dark.
- Drying: Dry the resulting purple solid, TNPP, under vacuum. The typical yield is around 24%.

Step 2: Synthesis of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP)

This step involves the reduction of the nitro groups of TNPP using stannous chloride (SnCl₂).

- Dissolution: Dissolve the synthesized TNPP (e.g., 2 g, 2.5 mmol) in concentrated hydrochloric acid (e.g., 100 mL) in a flask. Purge the solution with an inert gas like argon or nitrogen for 1 hour.
- Reducing Agent Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 9 g, 40 mmol) in a small amount of concentrated HCl (e.g., 10 mL).
- Reaction: Add the SnCl₂ solution to the porphyrin solution. Heat the resulting mixture in a
 water bath to 75-80°C and stir for 30-60 minutes.
- Precipitation: Pour the hot reaction mixture into cold water (e.g., 200 mL) and allow it to cool to room temperature and stand for 24 hours. A green precipitate will form.
- Neutralization: Filter the green precipitate and redissolve it in a minimal amount of water. Neutralize the solution with ammonium hydroxide (NH₄OH) until the color changes from green to violet, indicating the precipitation of the free-base TAPP.
- Final Collection & Purification: Collect the violet precipitate by filtration and wash thoroughly with water. The product can be further purified by column chromatography on silica gel, typically using a solvent mixture such as dichloromethane/methanol (e.g., 60:1 v/v).
- Drying: Dry the final product under vacuum. The yield for this reduction step is typically high (around 94%).





Workflow for Synthesis and Purification of TAPP

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Caption: General workflow for the two-step synthesis of TAPP.



Spectroscopic Characterization UV-Visible Spectroscopy

Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense peak in the 400-450 nm region, known as the Soret band (or B-band), and several weaker peaks between 500-700 nm, called the Q-bands. These arise from $\pi \to \pi^*$ transitions within the aromatic macrocycle. For TAPP, the Soret band is observed around 430 nm. The protonation of the inner nitrogen atoms in acidic media causes a significant redshift in both the Soret and Q-bands[3].

Solvent	Soret Band (λ_max)	Molar Absorptivity (ε)	Q-Bands (λ_max)	Reference
Toluene	428-431 nm	$\geq 350,000$ $M^{-1}cm^{-1}$	529, 569, 601, 660 nm	
DMSO	~438 nm	Not Reported	~535, 575, 610, 669 nm	[3]
Toluene (ortho-isomer)	420.3 nm	166,000 M ⁻¹ cm ⁻¹	515, 550, 589, 646 nm	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR spectroscopy is highly diagnostic for porphyrins due to the ring current effect of the macrocycle. This effect strongly shields the inner N-H protons, shifting their resonance significantly upfield to negative ppm values, while deshielding the outer meso and β -pyrrolic protons, shifting them downfield.



Nucleus	Solvent	Chemical Shift (δ, ppm)	Assignment	Reference
¹ H	DMSO-d ₆	8.89 - 7.01	Aromatic protons (phenyl & β-pyrrolic)	[5][6]
5.58	-NH2 (amino protons)	[5][6]		
-2.73	-NH (inner pyrrolic protons)	[5][6]		
13 C	CDCl3/DMSO	Data not readily available in literature abstracts.	-	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups. For TAPP, the important vibrations include the N-H stretches from both the inner pyrrole and outer aminophenyl groups, and various C=C and C=N stretching modes within the macrocycle and aromatic rings. The spectrum for the TNPP precursor shows characteristic nitro group stretches, which disappear upon reduction to TAPP, while new amine N-H bands appear.

Wavenumber (cm⁻¹)	Assignment	Reference
~3416	N-H stretch (pyrrole, precursor TNPP)	[7]
~3400-3300	N-H stretch (primary amine - NH ₂)	Inferred
~3315	N-H stretch (pyrrole)	Inferred
~1595	C=C stretch (pyrrole)	[7]
~1100-1150	C=C and C=N stretches (macrocycle)	[7]



Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Technique	m/z	Assignment	Reference
ESI-MS / MALDI-TOF	674.8	[M+H]+ (Molecular Ion)	

Fluorescence Spectroscopy

Like many porphyrins, TAPP is fluorescent, typically emitting in the red region of the spectrum. The fluorescence quantum yield (Φ f) is a measure of the efficiency of this emission process.

Solvent	Excitation (λ_ex)	Emission (λ_em)	Quantum Yield (Φf)	Reference
Toluene (ortho-isomer)	515 nm	~650 nm, ~715 nm	0.091	[4]

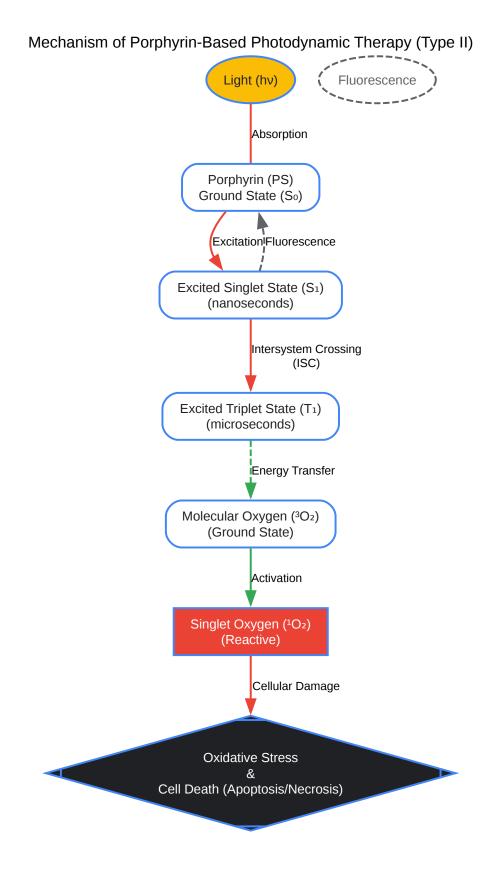
Applications in Drug Development

The structural and photophysical properties of TAPP make it an attractive candidate for applications in oncology and drug delivery.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill target cells, such as cancer cells[8][9][10]. Porphyrins are excellent photosensitizers due to their high molar absorptivity in the visible range and efficient generation of singlet oxygen ($^{1}O_{2}$). The mechanism, known as the Type II photochemical process, is the most relevant for porphyrin-based PDT.





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Caption: Type II pathway of photodynamic therapy using a porphyrin photosensitizer.

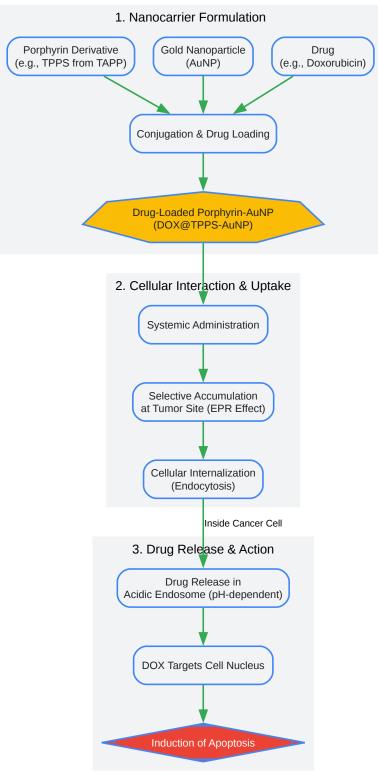


Drug Delivery Systems

The porphyrin macrocycle can be functionalized and integrated into nanocarriers for targeted drug delivery. For instance, porphyrin derivatives can be used to coat gold nanoparticles (AuNPs), creating a stable and biocompatible system. The porphyrin shell can be loaded with chemotherapeutic drugs like doxorubicin (DOX). This nano-conjugate can enhance drug accumulation in tumor cells and facilitate controlled release, potentially overcoming issues like multi-drug resistance and improving therapeutic efficacy[4][7].



Workflow for Porphyrin-Based Nanoparticle Drug Delivery



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Caption: Workflow of a TAPP-derivative-based gold nanoparticle for targeted drug delivery.



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References

- 1. meso-Tetra (4-aminophenyl) Porphine | [frontierspecialtychemicals.com]
- 2. 5,10,15,20-TETRAKIS(4-AMINOPHENYL)-21H,23H-PORPHINE | 22112-84-1 [chemicalbook.com]
- 3. Tetrakis(o-aminophenyl)porphyrin [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Functionalized Tetrakis(4-Nitrophenyl)Porphyrin Film Optical Waveguide Sensor for Detection of H2S and Ethanediamine Gases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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